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Compound of Interest

Compound Name:
1,1,1-Tris(4-

trifluorovinyloxyphenyl)ethane

CAS No.: 134130-24-8

Cat. No.: B163239 Get Quote

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a trifunctional monomer of significant interest

in materials science. It serves as a key building block for high-performance fluoropolymers,

leveraging the trifluorovinyloxy functional groups for polymerization and the triphenyl ethane

core to create highly crosslinked, thermally stable networks. The precursor, 1,1,1-Tris(4-

hydroxyphenyl)ethane (THPE), is widely used as a branching agent in polymers like

polycarbonates and epoxies to enhance mechanical strength and thermal resistance. The

introduction of the trifluorovinyl ether groups imparts properties characteristic of fluoropolymers,

such as chemical inertness and low dielectric constant, making the resulting materials suitable

for advanced electronics and aerospace applications.

Given the critical link between molecular structure and material properties, unambiguous

characterization of the monomer is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful tool for this purpose, providing precise information about the

chemical environment, connectivity, and stereochemistry of nuclei. This guide offers a detailed

analysis of the ¹H and ¹³C NMR spectra of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane,

providing researchers and drug development professionals with a framework for interpreting

the spectral data of this and related complex organofluorine compounds.

Molecular Structure and Symmetry Considerations
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The structure of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane possesses a high degree of

symmetry, which is crucial for interpreting its NMR spectra. The molecule has a C₃ rotational

axis passing through the central ethane C-C bond and the methyl group. This symmetry

renders the three (4-trifluorovinyloxyphenyl) groups chemically equivalent. Consequently, the

number of expected NMR signals is significantly reduced.

Proton Environments: There are only two distinct aromatic proton environments and one

methyl proton environment.

Carbon Environments: There are four distinct aromatic carbon environments, one quaternary

carbon, one methyl carbon, and two vinylic carbons.

The following diagram illustrates the molecular structure with systematic numbering for clear

spectral assignment.

Caption: Molecular structure of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane with atom

numbering.

¹H NMR Spectral Analysis: A Predictive Approach
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

The key features will be two doublets in the aromatic region and a singlet in the aliphatic

region. The trifluorovinyloxy group influences the aromatic proton chemical shifts through the

ether linkage.

Causality Behind Chemical Shift Predictions:

Aromatic Protons (H-3'/H-5' and H-2'/H-6'): The oxygen atom of the ether is an electron-

donating group via resonance, which tends to shield the ortho (H-3'/H-5') and para positions.

However, the trifluorovinyl group is strongly electron-withdrawing, which de-shields the entire

ring. The net effect is that the aromatic protons will appear as two distinct doublets,

characteristic of a 1,4-disubstituted benzene ring. Protons H-2'/H-6' (ortho to the ethane

bridge) will likely be slightly downfield compared to H-3'/H-5' (ortho to the -OCF=CF₂ group).

Methyl Protons (-CH₃): These three protons are attached to a quaternary carbon and are

distant from any deshielding groups. They are expected to appear as a sharp singlet in the

upfield region.
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Proton-Fluorine Coupling (J-coupling): Long-range H-F coupling across the oxygen atom

(e.g., ⁴JHF or ⁵JHF) is possible but often very small (< 1 Hz) and may only result in slight

peak broadening rather than resolvable splitting.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity
Integration

Predicted

Coupling

Constant (J,

Hz)

H-2', H-6' 7.0 - 7.2 d (doublet) 6H ³JHH ≈ 8-9

H-3', H-5' 6.8 - 7.0 d (doublet) 6H ³JHH ≈ 8-9

-CH₃ ~2.1 s (singlet) 3H N/A

¹³C NMR Spectral Analysis: The Influence of
Fluorine
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. A key feature will be

the presence of C-F coupling, which splits the signals of the carbons in the trifluorovinyl group

and potentially the aromatic carbons.[1]

Causality Behind Spectral Predictions:

Vinylic Carbons (-OCF=CF₂): These carbons will be significantly downfield and will exhibit

large one-bond and two-bond C-F couplings. The carbon attached to oxygen (-CF=CF₂) will

be a doublet of triplets (or complex multiplet), while the terminal carbon (=CF₂) will be a

doublet of doublets.

Aromatic Carbons:

C-4' (-O-Ar): This carbon, directly attached to the deshielding oxygen, will be the most

downfield of the aromatic signals. It may show a small long-range C-F coupling.

C-1' (-Cq-Ar): The ipso-carbon attached to the central quaternary carbon will be the

second most downfield aromatic signal.
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C-2'/C-6' and C-3'/C-5': These protonated carbons will appear in the typical aromatic

region (~115-130 ppm). C-3'/C-5' may show small C-F coupling.

Aliphatic Carbons:

Cq (Quaternary): The central quaternary carbon will appear around 50-60 ppm.

-CH₃ (Methyl): The methyl carbon will be the most upfield signal, typically around 30 ppm.

Carbon Assignment
Predicted Chemical

Shift (δ, ppm)

Predicted Multiplicity

(due to C-F

coupling)

Predicted Coupling

Constant (J, Hz)

-OCF=CF₂ 145 - 155
dt (doublet of triplets)

or m

¹JCF ≈ 290-310, ²JCF

≈ 40-50

-OCF=CF₂ 135 - 145
dd (doublet of

doublets)

¹JCF ≈ 280-300, ¹JCF

≈ 260-280

C-4' 150 - 155 s or t (small ³JCF) ³JCF ≈ 2-5

C-1' 140 - 145 s N/A

C-2', C-6' 128 - 132 s N/A

C-3', C-5' 118 - 122 s or t (small ⁴JCF) ⁴JCF ≈ 1-3

Cq 50 - 55 s N/A

-CH₃ ~31 s N/A

Note on ¹⁹F NMR: While not the primary focus, a ¹⁹F NMR spectrum is essential for full

characterization. The trifluorovinyl group typically shows a characteristic AMX spin system

pattern, providing definitive confirmation of the functional group's integrity.[2] The chemical

shifts for aryl trifluorovinyl ethers are often found in the -120 to -140 ppm range.[2]

Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized experimental protocol is crucial. The

choice of solvent and acquisition parameters directly impacts spectral resolution and accuracy.
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1. Sample Preparation:

Weighing: Accurately weigh 10-20 mg of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane.

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d

(CDCl₃) or Acetone-d₆ are excellent choices. CDCl₃ is often preferred for its chemical

inertness and minimal solvent signal interference in the regions of interest.

Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7

mL of the chosen deuterated solvent.

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is

completely dissolved. A clear, homogeneous solution is required.

2. Instrument Setup and ¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal

dispersion, especially for resolving aromatic multiplets.

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or

manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and minimal

lineshape distortion.

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Temperature: 298 K (25 °C).

Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.

Relaxation Delay (D1): 2-5 seconds.

Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

3. Instrument Setup and ¹³C{¹H} NMR Acquisition:
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Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

systems).

Decoupling: Power-gated proton decoupling to remove ¹H-¹³C coupling and provide a

Nuclear Overhauser Effect (NOE) enhancement.

Spectral Width (SW): ~250 ppm (e.g., -10 to 240 ppm).

Acquisition Time (AQ): ~1-2 seconds.

Relaxation Delay (D1): 2 seconds for routine spectra. For accurate integration

(quantitative analysis), a longer delay (e.g., 5 times the longest T₁ relaxation time) is

necessary.

Number of Scans (NS): 512 to 2048 scans, as ¹³C is much less sensitive than ¹H.

4. Data Processing:

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H,

~1-2 Hz for ¹³C) and perform Fourier transformation.

Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

Baseline Correction: Apply a polynomial baseline correction to remove any remaining

distortions.

Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent

peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in

both spectra.

Workflow for Structural Verification
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The process from receiving a sample to final structural confirmation follows a logical and self-

validating workflow.

Sample Preparation

Data Acquisition

Data Processing

Spectral Analysis & Interpretation

Weigh Sample
(10-20 mg)

Select Solvent
(e.g., CDCl₃)

Dissolve in
NMR Tube

Tune & Shim
Spectrometer

Acquire ¹H Spectrum Acquire ¹³C Spectrum

Fourier Transform

Phase & Baseline
Correction

Reference Spectrum

Assign ¹H Signals
(Shifts, Integrals, Multiplicity)

Assign ¹³C Signals
(Shifts, C-F Coupling)

Correlate with
Predicted Structure

Structural Confirmation
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Click to download full resolution via product page

Caption: Standard workflow for NMR-based structural verification of a novel compound.

Conclusion
The ¹H and ¹³C NMR analysis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a clear

example of how fundamental NMR principles can be applied to characterize complex

molecules. The inherent symmetry of the molecule simplifies the spectra, while the presence of

fluorine provides unique spectral signatures in the form of C-F coupling. By understanding the

expected chemical shifts, multiplicities, and the influence of the trifluorovinyloxy substituent,

researchers can confidently verify the structure and purity of this important fluoropolymer

precursor, ensuring the quality and performance of the resulting advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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